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Compound of Interest

Compound Name: S-acetyl-PEG3-alcohol

Cat. No.: B610647 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of S-acetyl-PEG3-alcohol, a
bifunctional linker molecule increasingly utilized in the development of targeted therapeutics,

particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This

document outlines the molecule's core structural and physicochemical properties, its role in

synthetic workflows, and a visualization of its chemical structure and application logic.

Core Properties and Structure
S-acetyl-PEG3-alcohol is a heterobifunctional linker composed of a short polyethylene glycol

(PEG) chain, a terminal hydroxyl group (-OH), and a terminal S-acetyl protected thiol group (-

SAc). The PEG3 component, consisting of three ethylene glycol units, imparts hydrophilicity,

which can enhance the solubility and pharmacokinetic properties of the resulting conjugate

molecule.[1][2]

The molecule's key functionalities are the hydroxyl group, which can be derivatized for

conjugation to a ligand, and the S-acetyl group, which provides a stable, protected form of a

thiol.[1][3] This protecting group can be removed under mild conditions to reveal a reactive thiol

moiety, enabling chemoselective ligation to another molecule of interest.[1]

Quantitative Data Summary
The following table summarizes the key quantitative data for S-acetyl-PEG3-alcohol.
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Property Value Source(s)

Molecular Weight 208.28 g/mol [1][4]

Chemical Formula C₈H₁₆O₄S [4]

CAS Number 153870-20-3 [4]

Appearance Solid Powder [4]

Purity ≥98% [4]

SMILES CC(=O)SCCOCCOCCO [4]

InChI

InChI=1S/C8H16O4S/c1-

8(10)13-7-6-12-5-4-11-3-2-

9/h9H,2-7H2,1H3

[4]

Chemical Structure Visualization
The chemical structure of S-acetyl-PEG3-alcohol is depicted in the following diagram.

CH3C(=O)S- CH2 CH2 -O- CH2 CH2 -O- CH2 CH2 -OH

Click to download full resolution via product page

Chemical structure of S-acetyl-PEG3-alcohol.

Application in PROTAC Synthesis
S-acetyl-PEG3-alcohol is widely employed as a PEG-based linker in the synthesis of

PROTACs.[4][5][6] PROTACs are heterobifunctional molecules that recruit a target protein to

an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target

protein by the proteasome.[4][7]

The linker component of a PROTAC is crucial as it connects the target-binding ligand and the

E3 ligase-binding ligand. The length and chemical nature of the linker, in this case, the

hydrophilic PEG3 chain, can significantly influence the formation and stability of the ternary
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complex (Target Protein - PROTAC - E3 Ligase) and, consequently, the efficiency of protein

degradation.[2]

General Experimental Workflow
While specific, detailed experimental protocols for the use of S-acetyl-PEG3-alcohol are

proprietary and depend on the specific ligands being conjugated, a general logical workflow for

its incorporation into a PROTAC can be described. The process typically involves sequential

conjugation steps.

The following diagram illustrates a high-level logical workflow for the synthesis of a PROTAC

using S-acetyl-PEG3-alcohol.
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S-acetyl-PEG3-alcohol
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Logical workflow for PROTAC synthesis.
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Note on Experimental Protocols: The search for detailed, publicly available experimental

protocols for the use of S-acetyl-PEG3-alcohol did not yield specific, step-by-step

methodologies. The synthesis of PROTACs and other complex drug conjugates involves highly

specific reaction conditions that are typically developed and optimized for the particular

substrates being used. Researchers should refer to the primary literature for analogous

reactions and adapt them to their specific synthetic targets.

Handling and Storage
For optimal stability, S-acetyl-PEG3-alcohol should be stored in a dry, dark environment at

-20°C.[4] Under these conditions, it is reported to be stable for at least one year.[4] The

material is typically shipped under ambient temperature as a non-hazardous chemical.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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